Benzyl tetrahydro-2H-pyran-4-carboxylate
Overview
Description
Benzyl tetrahydro-2H-pyran-4-carboxylate is a chemical compound that is part of a broader class of oxygen-containing heterocycles known as tetrahydrobenzo[b]pyrans. These compounds are of significant interest due to their presence in many biologically active molecules and their potential applications in medicinal chemistry and organic synthesis .
Synthesis Analysis
The synthesis of tetrahydrobenzo[b]pyran derivatives can be achieved through various methods. One approach utilizes tetra-methyl ammonium hydroxide as a catalyst for a one-pot three-component condensation in aqueous media, which is reported to yield high to excellent product yields under mild and neutral conditions . Another method involves the use of sodium benzoate as an efficient and environmentally benign organo-salt catalyst for the multicomponent synthesis of tetrahydrobenzo[b]pyrans under green conditions . Additionally, 1,3-dibenzyl-1H-benzo[d]imidazole-3-ium chloride has been used as a catalyst for the synthesis of these compounds, offering good to excellent yields and operational simplicity .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction, and theoretical calculations were used to investigate molecular geometry, vibrational frequencies, and other properties . Similarly, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate was determined by X-ray crystallography, revealing a practically planar molecule with specific torsion angles .
Chemical Reactions Analysis
Tetrahydrobenzo[b]pyrans can undergo various chemical reactions to form different derivatives. For example, the reaction of 2-benzylidene-1,2,3,4-tetrahydrocarbazol-1-ones with malononitrile yielded pyrano[2,3-a]carbazoles, while reactions with thiocarbohydrazide or thiosemicarbazide under basic conditions afforded pyridazino[3,4-a]carbazoles . The synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid involved the reaction of the acid chloride with anesthesin followed by hydrolysis and acylation of various amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrobenzo[b]pyrans and their derivatives are influenced by their molecular structure. For instance, the presence of substituents on the tetrahydro-2H-pyran ring can affect the compound's reactivity and physical characteristics. The synthesis of novel 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate derivatives with a carbohydrate moiety involved the determination of structures by IR and 1H NMR spectroscopy and HR mass spectrometry, which are crucial for understanding the physical properties of these compounds . Additionally, the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-ethylcarboxylates under microwave irradiation without a catalyst and solvent highlights the influence of synthesis conditions on the physical state of the product .
properties
IUPAC Name |
benzyl oxane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYRKEYNYDYBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl tetrahydro-2H-pyran-4-carboxylate |
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